DDR1 vs. DDR2 Biochemical Selectivity of DDR1-IN-1 dihydrochloride
DDR1-IN-1 dihydrochloride demonstrates a defined selectivity window for DDR1 over its closest phylogenetic relative, DDR2. In cell-free biochemical assays, it inhibits DDR1 with an IC₅₀ of 105 nM and DDR2 with an IC₅₀ of 413 nM, representing approximately 4-fold selectivity [1]. This is in contrast to more potent but less selective type II inhibitors like ponatinib, which inhibits both DDR1 and DDR2 with equal potency (IC₅₀ = 9 nM for both) [2].
| Evidence Dimension | IC₅₀ for DDR1 and DDR2 |
|---|---|
| Target Compound Data | DDR1 IC₅₀ = 105 nM; DDR2 IC₅₀ = 413 nM |
| Comparator Or Baseline | Ponatinib: DDR1 IC₅₀ = 9 nM; DDR2 IC₅₀ = 9 nM |
| Quantified Difference | DDR1-IN-1 dihydrochloride has ~4-fold selectivity for DDR1 over DDR2. Ponatinib has ~1-fold (no selectivity). |
| Conditions | Cell-free biochemical kinase assay |
Why This Matters
This defines a necessary tool for experiments where pharmacological separation of DDR1 from DDR2 activity is required to interpret phenotype.
- [1] Adooq. DDR1-IN-1 dihydrochloride | DDR1 receptor tyrosine kinase inhibitor | Datasheet. View Source
- [2] Canning P, et al. Structural mechanisms determining inhibition of the collagen receptor DDR1 by selective and multi-targeted type II kinase inhibitors. J Mol Biol. 2014. View Source
